Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
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Overview
Description
The compound "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" is an organic molecule with significant relevance in both scientific research and industrial applications. Comprising various functional groups including bromine, fluorine, and ethoxyphenyl, this compound presents a rich landscape for chemical reactivity and potential usage in diverse fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" involves multiple steps, typically starting with the bromination of phenol derivatives, followed by etherification and subsequent fluorination. The exact synthetic route can vary, but generally includes:
Bromination: : Utilizing bromine or N-bromosuccinimide in an organic solvent under controlled temperature.
Etherification: : Reacting the brominated product with 4-ethoxyphenol under basic conditions.
Fluorination: : Finally, introducing a fluorine atom using a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, these processes would be scaled up using continuous flow reactors to ensure consistency and efficiency. Industrial methods also incorporate advanced purification techniques such as column chromatography and recrystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, typically affecting the phenyl groups.
Reduction: : Reduction reactions might target the bromine or fluorine substituents.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive halogen groups.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Common reducing agents such as lithium aluminium hydride.
Substitution: : Reagents like sodium ethoxide for nucleophilic substitution or aluminium chloride for electrophilic substitution.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a precursor to more complex molecules.
Biology
Biologically, its derivatives might be explored for pharmacological activities due to the presence of multiple functional groups.
Medicine
In medicine, the compound and its analogs could be researched for therapeutic potential, particularly as inhibitors or activators of specific biological pathways.
Industry
Industrially, it finds applications in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, influenced by its functional groups. The bromine, fluorine, and ethoxyphenyl groups may participate in binding interactions, leading to modulation of biological pathways. The exact mechanism often depends on the context of its use, whether as a chemical reagent or a biological agent.
Comparison with Similar Compounds
Similar Compounds
Benzene, 2-(4-chlorophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
Benzene, 2-(4-iodophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
Benzene, 2-(4-methylphenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-
Uniqueness
What sets "Benzene, 2-(4-bromophenoxy)-4-((2-(4-ethoxyphenyl)-2-methylprpoxy)methyl)-1-fluoro-" apart is the specific combination of its substituents
This intricate balance of properties and reactivity makes it a unique and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
83493-52-1 |
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Molecular Formula |
C25H26BrFO3 |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-4-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-1-fluorobenzene |
InChI |
InChI=1S/C25H26BrFO3/c1-4-29-21-10-6-19(7-11-21)25(2,3)17-28-16-18-5-14-23(27)24(15-18)30-22-12-8-20(26)9-13-22/h5-15H,4,16-17H2,1-3H3 |
InChI Key |
ZEEGKOJRDIONKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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